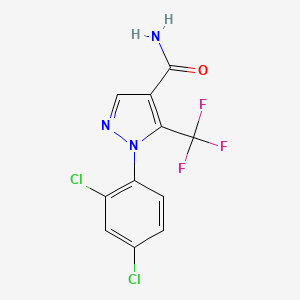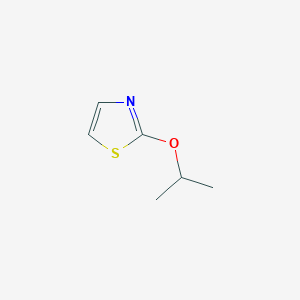
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester: is a derivative of the amino acid lysine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the epsilon-amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily used in peptide synthesis to protect the lysine side chains during the formation of peptide bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the epsilon-amino group: The epsilon-amino group is then protected using benzyloxycarbonyl (Cbz) chloride in the presence of a base like sodium bicarbonate.
Reduction to L-lysinol: The protected lysine is reduced to L-lysinol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions:
Deprotection Reactions: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester undergoes deprotection reactions to remove the Boc and Cbz groups. These reactions typically use acidic conditions for Boc removal and hydrogenation for Cbz removal.
Substitution Reactions: The compound can undergo substitution reactions where the protected amino groups are replaced with other functional groups.
Common Reagents and Conditions:
Deprotection of Boc group: Trifluoroacetic acid (TFA) is commonly used.
Deprotection of Cbz group: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions: Various nucleophiles can be used under basic conditions.
Major Products Formed:
Deprotected lysine: Removal of Boc and Cbz groups yields free lysine.
Substituted derivatives: Depending on the nucleophile used, various substituted lysine derivatives can be formed.
科学的研究の応用
Chemistry: (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is widely used in solid-phase peptide synthesis (SPPS) to protect lysine side chains, allowing for the selective formation of peptide bonds without unwanted side reactions.
Biology: In biological research, this compound is used to study protein structure and function by incorporating it into synthetic peptides.
Medicine: this compound is used in the development of peptide-based drugs, where it helps in the synthesis of peptides with specific sequences and structures.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for therapeutic applications.
作用機序
The primary function of (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester is to protect the amino groups of lysine during peptide synthesis. The Boc and Cbz groups prevent unwanted reactions at the amino groups, allowing for the selective formation of peptide bonds. The protected lysine can then be incorporated into peptides, and the protecting groups can be removed under specific conditions to yield the desired peptide.
類似化合物との比較
Nalpha-Boc-L-lysine: Similar to (R)-(5-tert-Butoxycarbonylamino-6-hydroxyhexyl)carbamic acid benzyl ester but lacks the Cbz protection on the epsilon-amino group.
Nepsilon-Cbz-L-lysine: Similar but lacks the Boc protection on the alpha-amino group.
Nalpha-Fmoc-Nepsilon-Cbz-L-lysinol: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for alpha-amino protection.
Uniqueness: this compound is unique in that it provides dual protection for both the alpha and epsilon amino groups of lysine, making it highly useful in peptide synthesis where selective protection and deprotection are crucial.
特性
分子式 |
C19H30N2O5 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
benzyl N-[6-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate |
InChI |
InChI=1S/C19H30N2O5/c1-19(2,3)26-18(24)21-16(13-22)11-7-8-12-20-17(23)25-14-15-9-5-4-6-10-15/h4-6,9-10,16,22H,7-8,11-14H2,1-3H3,(H,20,23)(H,21,24) |
InChIキー |
MLAPMZGXJGUYNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
![1-(Difluoromethoxy)-4-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B8783914.png)
-2,2-dimethyloxan-4-yl]ethyl})amine](/img/structure/B8783921.png)
